molecular formula C14H10ClN5OS B15036176 3-(5-Chloro-2-thienyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide CAS No. 303106-94-7

3-(5-Chloro-2-thienyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B15036176
CAS No.: 303106-94-7
M. Wt: 331.8 g/mol
InChI Key: OJYZFNXZNKBRET-CAOOACKPSA-N
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Description

3-(5-Chloro-2-thienyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-thienyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester.

    Introduction of the Thienyl and Pyridinyl Groups: The thienyl and pyridinyl groups can be introduced through nucleophilic substitution reactions.

    Formation of the Carbohydrazide: This involves the reaction of the pyrazole derivative with hydrazine hydrate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could yield various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-thienyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. This interaction can involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide: Lacks the pyridinylmethylene group.

    N’-(4-Pyridinylmethylene)-1H-pyrazole-5-carbohydrazide: Lacks the thienyl group.

Uniqueness

3-(5-Chloro-2-thienyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both the thienyl and pyridinylmethylene groups, which can confer distinct biological and chemical properties compared to similar compounds.

Properties

CAS No.

303106-94-7

Molecular Formula

C14H10ClN5OS

Molecular Weight

331.8 g/mol

IUPAC Name

5-(5-chlorothiophen-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C14H10ClN5OS/c15-13-2-1-12(22-13)10-7-11(19-18-10)14(21)20-17-8-9-3-5-16-6-4-9/h1-8H,(H,18,19)(H,20,21)/b17-8+

InChI Key

OJYZFNXZNKBRET-CAOOACKPSA-N

Isomeric SMILES

C1=CN=CC=C1/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl

Canonical SMILES

C1=CN=CC=C1C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl

Origin of Product

United States

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